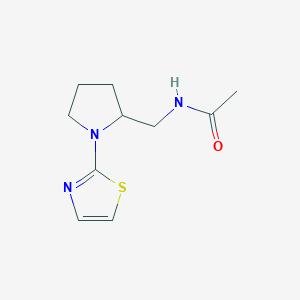

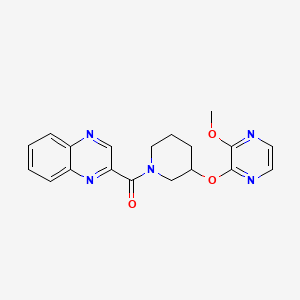

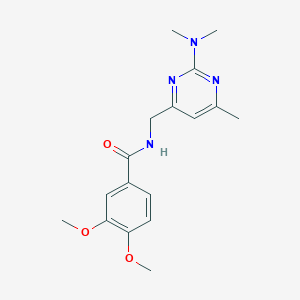

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as piperidine rings and carboxamide groups, which are often synthesized for their biological activities, including inhibition of enzymes like BACE1 and soluble epoxide hydrolase, or for their potential antitumor and antioxidant properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-component reactions, such as the Ugi reaction, which is a practical method for constructing complex molecules like carboxamide derivatives . Another approach is the alkylation of amines followed by reduction and amidation to yield the desired carboxamide . These methods provide efficient routes to synthesize compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of related compounds often includes a piperidine ring, which is a common feature in many biologically active molecules. The piperidine moiety can be functionalized with various substituents, such as the cyanopyrazin group, to modulate the compound's properties and interactions with biological targets . The molecular orbitals and crystal structures of these compounds can be characterized using techniques like X-ray diffraction and computational methods to understand their conformation and electronic properties .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their functional groups. For instance, the carboxamide group can participate in hydrogen bonding, which is crucial for the interaction with enzymes like BACE1 . The thiophene moiety can also engage in various chemical reactions, contributing to the compound's overall reactivity and potential for forming complexes with metals, as seen in the synthesis of metal complexes with anticancer activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are determined by their molecular structure. The presence of heterocycles like pyridine and thiophene can influence these properties and make the compounds suitable for biological applications. The compounds' activities, such as antioxidant, antitumor, and enzyme inhibition, are evaluated using assays like DPPH, ABTS, and FRET-based assays . These properties are essential for the development of new pharmaceuticals and for understanding the compounds' mechanisms of action.

Aplicaciones Científicas De Investigación

PET Imaging of Microglia

A compound closely related to "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide" has been developed for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This PET agent, identified as [11C]CPPC, allows for the noninvasive imaging of reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammation's role in neuropsychiatric disorders. It demonstrates high and specific brain uptake in models of neuroinflammation and shows potential for human PET imaging of CSF1R and the microglial component of neuroinflammation (Horti et al., 2019).

Heterocyclic Compound Synthesis

The Mannich reaction involving a derivative of thiophene-3-carboxamide has been used to synthesize N,S-containing heterocycles, demonstrating the versatility of thiophene-3-carboxamide derivatives in organic synthesis. This approach yielded 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, showcasing the compound's utility in generating novel heterocyclic structures with potential biological activity (Dotsenko et al., 2012).

Antitumor and Antimicrobial Activities

Enaminones derived from thiophene-3-carboxamide have been explored for their potential antitumor and antimicrobial activities. These compounds serve as key intermediates in the synthesis of substituted pyrazoles, demonstrating the role of thiophene-3-carboxamide derivatives in the development of new therapeutic agents (Riyadh, 2011).

Antibacterial and Anticancer Evaluation

Novel 2-chloro-3-hetarylquinolines, synthesized from thiophene-3-carboxamide derivatives, were evaluated for their antibacterial and anticancer activities. This study highlights the compound's contribution to the development of new chemotherapeutic agents with potent antibacterial and anticancer properties (Bondock & Gieman, 2015).

Analgesic and Antiparkinsonian Activities

Thiophene-3-carboxamide derivatives have been investigated for their analgesic and antiparkinsonian activities, providing insights into the potential therapeutic applications of these compounds in treating pain and Parkinson's disease (Amr et al., 2008).

Propiedades

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5OS/c17-9-14-15(19-5-4-18-14)21-6-1-12(2-7-21)10-20-16(22)13-3-8-23-11-13/h3-5,8,11-12H,1-2,6-7,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJPSTFZMAPKFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CSC=C2)C3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyanocyclohexyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2544037.png)

![N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2544043.png)

![N-(furan-2-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544048.png)

![N~6~-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2544052.png)

![N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2544056.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2544057.png)